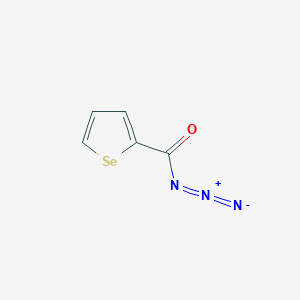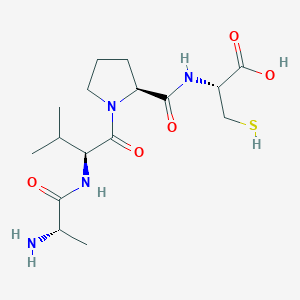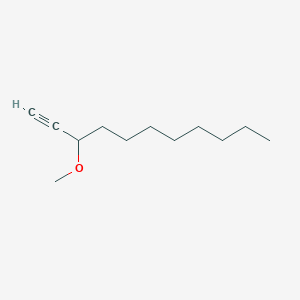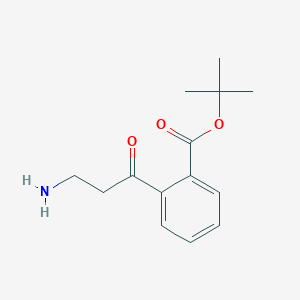![molecular formula C12H14ClN B14238477 Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]- CAS No. 259729-89-0](/img/structure/B14238477.png)
Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]- is an organic compound with the molecular formula C11H14ClN It is a derivative of methanamine, where the methylene group is substituted with a 1-(4-chlorophenyl)cyclobutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]- typically involves the reaction of 1-(4-chlorophenyl)cyclobutanone with methanamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where the methylene group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methanamine N-oxide derivatives, while substitution reactions may produce a variety of substituted methanamines.
Wissenschaftliche Forschungsanwendungen
Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Chlorophenyl)-N-methyl-methanamine
- (4-Chlorophenyl)phenylmethylamine
- 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine
Uniqueness
Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]- is unique due to its cyclobutyl ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
259729-89-0 |
|---|---|
Molekularformel |
C12H14ClN |
Molekulargewicht |
207.70 g/mol |
IUPAC-Name |
1-[1-(4-chlorophenyl)cyclobutyl]-N-methylmethanimine |
InChI |
InChI=1S/C12H14ClN/c1-14-9-12(7-2-8-12)10-3-5-11(13)6-4-10/h3-6,9H,2,7-8H2,1H3 |
InChI-Schlüssel |
WQXDHVOKIOHGLE-UHFFFAOYSA-N |
Kanonische SMILES |
CN=CC1(CCC1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Naphthalen-1-yl)oxy]prop-2-enenitrile](/img/structure/B14238398.png)
![1H-1,2,4-Triazole, 1-[phenyl(5-phenyl-4-isoxazolyl)methyl]-](/img/structure/B14238406.png)
![1-Methoxy-4-[4-[2,2,2-trichloro-1-[4-(4-methoxyphenyl)phenyl]ethyl]phenyl]benzene](/img/structure/B14238408.png)
![2-[Phenyl(1H-pyrrol-3-yl)methyl]-1H-pyrrole](/img/structure/B14238415.png)
![[5-(1-Phenylindazol-3-YL)furan-2-YL]methanol](/img/structure/B14238422.png)
![1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine](/img/structure/B14238425.png)


![1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14238451.png)
![N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14238455.png)


![2-(Bis{2-[(4-benzoylphenyl)methoxy]ethyl}amino)ethane-1-sulfonic acid](/img/structure/B14238483.png)
![Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14238495.png)
